molecular formula C13H11ClN2O4S B2960699 methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate CAS No. 1008207-83-7

methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate

Cat. No. B2960699
M. Wt: 326.75
InChI Key: PNLQFJSQEJKGBE-UHFFFAOYSA-N
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Description

Thiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazoles, on the other hand, are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of thiazole and triazole derivatives has been a subject of interest in medicinal chemistry . For instance, triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .


Molecular Structure Analysis

Thiazoles and triazoles are planar, characterized by significant pi-electron delocalization, and have some degree of aromaticity . The aromaticity is evidenced by the 1H NMR chemical shift of the ring protons .


Chemical Reactions Analysis

Thiazoles and triazoles undergo various chemical reactions due to their versatile nature . For instance, thiazoles can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Luminescence Sensing

  • Sensing of Benzaldehyde Derivatives : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for these chemicals (Shi et al., 2015).

Synthesis and Functionalization

  • Novel Synthesis Approaches : A new method for synthesizing 7-chloro-imidazo[2,1-b][1,3]thiazin-5-ones from methyl phenylglyoxylate has been developed. This process allows for the introduction of a halogen atom during ring closure and enables the synthesis of various chlorinated triazolothiazinones (Lamberth & Querniard, 2008).

Antitumor Applications

  • Antitumor Activity : The synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, an antitumor agent, have been explored. This compound shows curative activity against certain types of leukemia (Stevens et al., 1984).

Cardiotonic Activity

  • Cardiotonic Effects : Imidazo[2,1-b]thiazoles with a lactam ring exhibit interesting cardiotonic activity. The presence of certain substituents plays a crucial role in their pharmacological behavior (Andreani et al., 1996).

Antimicrobial Activity

  • Antimicrobial Properties : A novel bicyclic thiohydantoin fused to pyrrolidine compound showed notable antimicrobial activity against various bacterial strains, including M. tuberculosis (Nural et al., 2018).

Structural Studies

  • X-ray Crystal Studies : The synthesis and crystal structure analysis of compounds like 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole provide insights into their molecular structures and potential applications (Nanjunda-Swamy et al., 2005).

Magnetism and Luminescence

  • MOF Properties : A terthiophene-based imidazole luminophore was synthesized, and its photophysical properties were studied. The resulting metal-organic framework exhibits both luminescent and magnetic behaviors (Wang et al., 2021).

Future Directions

There is ongoing research into the synthesis and pharmacological activities of thiazole and triazole derivatives . The aim is to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

methyl 6-(3-chlorophenyl)-5,7-dioxo-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-20-12(18)11-16-9(6-21-11)10(17)15(13(16)19)8-4-2-3-7(14)5-8/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLQFJSQEJKGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-(3-chlorophenyl)-5,7-dioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate

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